molecular formula C22H28N4O2 B5558884 (3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5558884
M. Wt: 380.5 g/mol
InChI Key: FNFLGBQRLRGAOJ-UGKGYDQZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that aim to achieve specific stereochemistry crucial for their biological activity. For example, Tamazawa et al. (1986) described the stereoselective synthesis of enantiomers through reactions involving dihydropyridine derivatives, highlighting the importance of stereochemistry in medicinal chemistry (Tamazawa et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of hexahydropyrrolo[3,4-c]pyrrole rings, which is a feature that contributes to their biological activity. Zhu et al. (2009) conducted a study on a similar compound, providing insights into the absolute configuration of the pyrrolopiperidine fragment, which is critical for understanding the compound's interactions with biological targets (Zhu et al., 2009).

properties

IUPAC Name

(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-7-18-10-23-16(2)24-20(18)26-13-19-12-25(11-17-8-5-4-6-9-17)14-22(19,15-26)21(27)28/h4-6,8-10,19H,3,7,11-15H2,1-2H3,(H,27,28)/t19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFLGBQRLRGAOJ-UGKGYDQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1N2CC3CN(CC3(C2)C(=O)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CN=C(N=C1N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aS)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

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